3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-5-methoxy-1-benzoselenophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3Se/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXPEUUORLSNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[Se]C(=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid typically involves the reaction of acetyl eugenol with selenium dibromide. This one-pot synthesis method allows for the formation of functionalized dihydrobenzoselenophenes and selenochromans . The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The selenium atom in the compound can participate in redox reactions, altering its oxidation state.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with higher oxidation states of selenium.
Reduction: Reduced forms of the compound with lower oxidation states of selenium.
Scientific Research Applications
Chemistry: 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new organoselenium compounds .
Biology and Medicine: The compound’s unique structure and properties make it a valuable tool in biological research.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid involves its interaction with molecular targets through its selenium atom. The selenium atom can form bonds with various biological molecules, leading to changes in their structure and function . This interaction can affect cellular pathways, particularly those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Acidity and Reactivity
The carboxylic acid group’s acidity in selenophene derivatives is modulated by substituents. demonstrates that selenophene-2-carboxylic acid (pKa ~2.5–3.0) is less acidic than thiophene-2-carboxylic acid (pKa ~2.0) and furan-2-carboxylic acid (pKa ~1.5) due to selenium’s lower electronegativity . In the target compound, the bromine atom at position 3 (electron-withdrawing) enhances acidity, while the methoxy group at position 5 (electron-donating, meta to the carboxylic acid) exerts a weaker opposing effect. This results in a net acidity slightly higher than unsubstituted selenophene-2-carboxylic acid but lower than brominated derivatives lacking methoxy groups (e.g., 3-bromobenzo[b]selenophene-2-carboxylic acid) .
Table 1: Acidity and Substituent Effects
| Compound | Substituents | Relative Acidity (vs. Selenophene-2-carboxylic Acid) | Key Influences |
|---|---|---|---|
| Selenophene-2-carboxylic acid | None | Baseline | – |
| 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid | Br (C3), OMe (C5) | ↑ Slight increase | Br (EWG), OMe (EDG, meta) |
| 3-Bromobenzo[b]selenophene-2-carboxylic acid | Br (C3) | ↑↑ Significant increase | Br (EWG) |
| 5-Methoxybenzo[b]selenophene-2-carboxylic acid | OMe (C5) | ↓ Slight decrease | OMe (EDG, meta) |
| 5-Acetamidobenzo[b]selenophene-2-carboxylic acid | Acetamido (C5) | ↑↑↑ Higher acidity | Acetamido (EWG via resonance) |
Physicochemical Properties
- Molecular Weight and Polarity: The bromine and methoxy substituents increase molecular weight (vs. unsubstituted selenophene-2-carboxylic acid) and polarity, impacting crystallization and solubility.
- Thermal Stability: Selenophene derivatives generally exhibit lower thermal stability than thiophenes due to weaker C–Se bonds .
Biological Activity
3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid is a selenophene-fused aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits unique structural properties due to the presence of selenium, which is known to influence biological interactions and mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.08 g/mol. The compound features a bromine atom at the 3-position and a methoxy group at the 5-position, contributing to its chemical reactivity and biological potential.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Selenophene derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects against various cancer types, including breast cancer and lung cancer .
- Enzyme Inhibition : The unique structure allows for potential interactions with specific enzymes, influencing metabolic pathways .
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function, which can lead to reduced proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Selenium-containing compounds are known to induce oxidative stress in target cells, leading to apoptosis in cancerous cells .
- Signal Transduction Modulation : The compound might affect signaling pathways involved in cell growth and differentiation, contributing to its anticancer effects.
Research Findings
A review of recent studies highlights several key findings related to the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Q & A
Q. What are the key synthetic routes for 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid?
Methodological Answer: The synthesis typically involves functionalizing the benzo[b]selenophene core. A validated approach includes:
Amination and Methylation : Ethyl 5-aminobenzo[b]selenophene-2-carboxylate undergoes reductive methylation using formaldehyde and NaBH3CN in acetonitrile to introduce dimethylamino or methoxy groups .
Carboxylic Acid Formation : Hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative.
Bromination : Electrophilic aromatic substitution or directed ortho-metalation can introduce bromine at the 3-position.
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Target Intermediate | Reference |
|---|---|---|---|
| 1 | CH3CN, HCHO, NaBH3CN | 5-Methoxy derivative | |
| 2 | NaOH/H2O or LiOH/THF | Carboxylic acid | |
| 3 | Br2, FeBr3 (or Pd-catalyzed coupling) | Brominated product |
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., bromine and methoxy groups). 77Se NMR can confirm selenium incorporation .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (if crystalline) .
- HPLC-PDA : Assesses purity (>95% for biological studies) .
Q. Table 2: Analytical Data
| Technique | Key Features | Example Data | Reference |
|---|---|---|---|
| 1H NMR | δ 3.8 ppm (OCH3), δ 7.2–8.1 ppm (aromatic H) | Integration ratios confirm substituents | |
| HRMS | [M+H]+ m/z = 330.92 (C10H7BrO3Se) | Matches theoretical mass |
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent oxidation of the selenophene ring .
- Light Sensitivity : Protect from UV light due to bromine’s photolability .
- Solubility : Dissolve in DMSO for long-term storage (10 mM stock solutions) .
Advanced Research Questions
Q. How do the bromo and methoxy substituents influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Bromine : Increases electrophilicity at the 2-carboxylic acid position, facilitating nucleophilic reactions (e.g., amide coupling) .
- Methoxy Group : Electron-donating effects stabilize the selenophene ring, reducing undesired side reactions during cross-coupling (e.g., Suzuki-Miyaura) .
- Computational Modeling : DFT studies predict regioselectivity in further functionalization (e.g., meta-directing effects of methoxy) .
Q. What strategies resolve contradictions in reported biological activities of benzo[b]selenophene derivatives?
Methodological Answer:
Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .
Metabolic Stability Testing : Evaluate hepatic microsomal degradation to clarify discrepancies in IC50 values .
Structural Analog Comparison : Compare with 5-bromo-2-thiophene derivatives to isolate selenium’s role in activity .
Q. Table 3: Biological Activity Comparison
| Derivative | Target (e.g., Kinase Inhibition) | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Bromo-5-methoxy | EGFR | 0.12 ± 0.03 | |
| 5-Bromo-thiophene | EGFR | 0.45 ± 0.10 |
Q. How can computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2), leveraging bromine’s hydrophobic interactions .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with inhibitory activity to design optimized analogs .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
